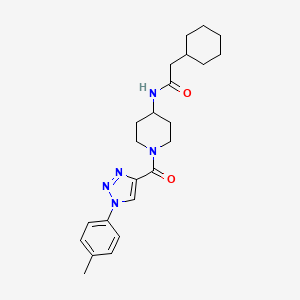

2-cyclohexyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-cyclohexyl-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O2/c1-17-7-9-20(10-8-17)28-16-21(25-26-28)23(30)27-13-11-19(12-14-27)24-22(29)15-18-5-3-2-4-6-18/h7-10,16,18-19H,2-6,11-15H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLPGGYIGHVTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials:

Cyclohexyl bromide

4-piperidone

p-tolyl azide

Acetic anhydride

Steps:

Formation of Triazole: React p-tolyl azide with a suitable alkyne to form the triazole ring through a cycloaddition reaction.

Piperidine Synthesis: Use a reductive amination reaction of 4-piperidone with cyclohexylamine to form cyclohexyl-piperidine.

Amide Bond Formation: Couple the cyclohexyl-piperidine with the triazole derivative using acetic anhydride to form the acetamide linkage.

Final Assembly: The final product is obtained by combining the intermediates under appropriate reaction conditions, including a catalyst if needed.

Industrial Production Methods

Industrial production typically employs large-scale chemical reactors with optimized conditions to maximize yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound may undergo oxidation reactions at the cyclohexyl or p-tolyl group, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the triazole ring or piperidine nitrogen using agents like lithium aluminum hydride.

Substitution: Halogenation at the aromatic ring using reagents such as bromine can introduce substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of iron or other catalysts.

Major Products Formed

Oxidation Products: Cyclohexyl ketone derivatives or oxidized aromatic compounds.

Reduction Products: Reduced triazole derivatives or secondary amines.

Substitution Products: Halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-cyclohexyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide can serve as a precursor in the synthesis of other complex molecules. Its reactive functional groups allow for versatile chemical modifications.

Biology

In biology, it is used in the study of enzyme inhibitors due to its potential binding affinity towards specific biological targets.

Medicine

This compound is being explored for its potential therapeutic applications, such as acting as an inhibitor for enzymes linked to various diseases. It may also serve as a scaffold for the development of new drugs.

Industry

In the industry, it can be used in the development of new materials with unique properties due to its stable structure and reactivity.

Wirkmechanismus

Molecular Targets and Pathways

2-cyclohexyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide exerts its effects by binding to specific enzymes or receptors. The exact binding mechanism involves interactions between the compound's functional groups and the active site of the target molecule. This binding can inhibit or modulate the activity of the target, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Triazole Ring: The p-tolyl group in the target compound introduces electron-donating methyl substitution, enhancing lipophilicity (logP ~3.8 estimated) compared to the 3-chlorophenyl analog (logP ~3.2), where chlorine’s electronegativity reduces lipid solubility .

Piperidine Core Modifications: Both the target compound and the 3-chlorophenyl analog retain the piperidine-4-ylacetamide framework, which is critical for mimicking endogenous peptide structures (e.g., opioid or neurokinin receptor ligands).

Biological Implications :

- The triazole ring in the target compound may enhance metabolic stability compared to fentanyl analogs, as 1,2,3-triazoles resist enzymatic degradation .

- The absence of an aniline moiety (common in fentanyls) in the target compound suggests divergent pharmacological targets, possibly reducing opioid receptor affinity.

Broader Context of Piperidine-Containing Compounds

Piperidine derivatives are ubiquitous in pharmaceuticals due to their versatility in mimicking natural alkaloids. For example:

- Fentanyl Analogs (): These feature a phenylpiperidine core but prioritize rapid blood-brain barrier penetration via compact, lipophilic substituents. Their structural simplicity contrasts with the target compound’s triazole-based complexity.

- Triazole-Piperidine Hybrids : Emerging research highlights 1,2,3-triazoles as bioisosteres for amide bonds, improving metabolic stability and bioavailability in CNS-targeted drugs .

Biologische Aktivität

The compound 2-cyclohexyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide represents a unique class of triazole derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Chemical Formula : C26H34N4O

- Molecular Weight : 426.58 g/mol

The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The p-tolyl group and cyclohexyl moiety contribute to its lipophilicity, potentially enhancing cellular uptake.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : Utilizing click chemistry techniques to form the triazole from azides and alkynes.

- Amide Bond Formation : Coupling the triazole with piperidine derivatives using standard amide coupling reagents.

- Final Acetylation : Introducing the acetamide functionality to complete the synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Control (Ciprofloxacin) | 2 | E. coli |

| Compound X | 12.5 | S. aureus |

| Compound Y | 6.25 | P. aeruginosa |

These findings suggest that the compound may possess similar or enhanced antibacterial properties compared to established antibiotics.

Anticancer Activity

Triazoles have been investigated for their anticancer properties. The compound's ability to inhibit cancer cell proliferation was evaluated against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 (Colon) | 6.2 |

| T47D (Breast) | 27.3 |

The results indicate that this compound exhibits significant cytotoxicity against these cancer cell lines.

Study 1: Antibacterial Efficacy

In a recent study published in MDPI, a series of triazole derivatives were evaluated for their antibacterial activity using agar disc-diffusion methods against S. aureus and E. coli. The study found that derivatives with structural similarities to our compound displayed promising antibacterial effects, suggesting a potential role in treating resistant bacterial infections .

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of triazole compounds against various human cancer cell lines. The study demonstrated that specific modifications in the triazole structure led to enhanced activity against breast and colon cancer cells . This supports the hypothesis that our compound could be a candidate for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.